molecular formula C32H28F6N4O3 B8100180 3-[[3,5-bis(trifluoroMethyl)phenyl]

3-[[3,5-bis(trifluoroMethyl)phenyl]

Cat. No.: B8100180
M. Wt: 630.6 g/mol
InChI Key: RWVDHFLTDHDJKH-CAFCIZIZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8|A,9S)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione involves multiple steps, starting with the bromination of 3,5-bis(trifluoromethyl)benzene to form the corresponding bromide. This bromide is then converted into a Grignard reagent, which is further reacted with appropriate intermediates to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8|A,9S)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8|A,9S)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8|A,9S)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compoundamino]-4-[[(8|A,9S)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione stands out due to its unique combination of trifluoromethyl groups and cyclobutene structure, which confer enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical properties .

Biological Activity

The compound 3-[[3,5-bis(trifluoromethyl)phenyl] has garnered significant attention in recent research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various applications in pharmaceutical and agricultural fields.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of this group is crucial for its interaction with biological systems, improving pharmacodynamics and pharmacokinetics. The general structure can be represented as follows:

C6H4 CF3)2C6H4 R \text{C}_6\text{H}_4\text{ CF}_3)_2\text{C}_6\text{H}_4\text{ R }

where RR represents functional groups that may vary depending on the specific derivatives synthesized.

Synthesis

The synthesis of 3-[[3,5-bis(trifluoromethyl)phenyl] involves several chemical reactions. For example, the synthesis of pyrazole derivatives substituting this compound has been reported, where 3′,5′-bis(trifluoromethyl)acetophenone reacts with hydrazine derivatives to yield various products with antimicrobial properties .

Table 1: Synthesis Overview

StepReactantsConditionsProduct
13′,5′-bis(trifluoromethyl)acetophenone + hydrazineReflux in ethanolPyrazole derivatives
2Pyrazole + anilinesReductive aminationTarget compounds

Antimicrobial Properties

Research has shown that derivatives of 3-[[3,5-bis(trifluoromethyl)phenyl] exhibit potent antimicrobial activity. In a study involving various bacterial strains, compounds derived from this structure demonstrated minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Table 2: Antimicrobial Activity

CompoundMIC (µg/mL)Target Bacteria
Compound 210.5S. aureus (MRSA)
Compound 260.25E. coli
Compound 301Enterococcus

Anti-Cancer Effects

Another significant area of research is the anti-cancer activity of compounds containing the trifluoromethyl group. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) has been shown to inhibit liver tumor growth by modulating the HNF4α pathway and inhibiting STAT3 signaling .

Case Study: NHDC

  • Objective : To assess the anti-cancer effects of NHDC.
  • Method : In vitro studies on liver cancer cell lines (HepG2, Hep3B).
  • Results :
    • Induced apoptosis in a concentration-dependent manner.
    • Inhibited cell growth at concentrations as low as 1 µM.

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Antimicrobial Action : The trifluoromethyl group enhances binding affinity to bacterial targets, disrupting cellular functions.
  • Cancer Inhibition : Compounds like NHDC interact with nuclear receptors such as HNF4α, influencing gene expression related to cell proliferation and apoptosis.

Pharmaceutical Development

The unique properties of 3-[[3,5-bis(trifluoromethyl)phenyl] make it a valuable intermediate in drug synthesis targeting specific biological pathways. Its derivatives are being explored for their potential in treating infections and cancers.

Agricultural Chemicals

In agriculture, this compound is being utilized to develop effective herbicides and pesticides that improve crop yields while managing pest populations effectively .

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h3-6,8,11-14,16-17,25-26,40-41H,1,7,9-10,15H2,2H3/t16?,17?,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVDHFLTDHDJKH-CAFCIZIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28F6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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